N-(3-hydroxypropyl)-4-(pyrimidin-2-ylamino)benzamide
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Overview
Description
N-(3-hydroxypropyl)-4-(pyrimidin-2-ylamino)benzamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a hydroxypropyl group and a pyrimidinylamino substituent, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypropyl)-4-(pyrimidin-2-ylamino)benzamide typically involves a multi-step process:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 4-aminobenzoic acid with appropriate reagents.
Introduction of the Pyrimidinylamino Group: The pyrimidinylamino group is introduced via nucleophilic substitution reactions, where pyrimidine derivatives react with the benzamide intermediate.
Attachment of the Hydroxypropyl Group: The final step involves the addition of the hydroxypropyl group through alkylation reactions, using reagents such as 3-chloropropanol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxypropyl)-4-(pyrimidin-2-ylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the pyrimidinylamino group or the benzamide core.
Substitution: The benzamide and pyrimidinylamino groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions include modified benzamide derivatives, pyrimidinylamino derivatives, and hydroxypropyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-hydroxypropyl)-4-(pyrimidin-2-ylamino)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-hydroxypropyl)-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, such as those related to cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
N-(3-hydroxypropyl)-4-(pyrimidin-2-ylamino)benzamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-(2-hydroxyethyl)-4-(pyrimidin-2-ylamino)benzamide and N-(3-hydroxypropyl)-4-(pyridin-2-ylamino)benzamide share structural similarities.
Uniqueness: The presence of the hydroxypropyl group and the specific positioning of the pyrimidinylamino group confer unique chemical and biological properties to this compound, making it distinct from its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H16N4O2 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)-4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C14H16N4O2/c19-10-2-9-15-13(20)11-3-5-12(6-4-11)18-14-16-7-1-8-17-14/h1,3-8,19H,2,9-10H2,(H,15,20)(H,16,17,18) |
InChI Key |
DFRPGNHVXPMHGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)NCCCO |
Origin of Product |
United States |
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